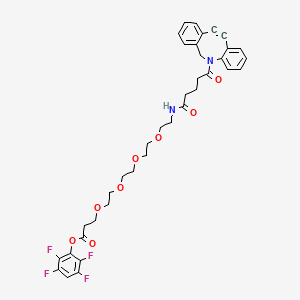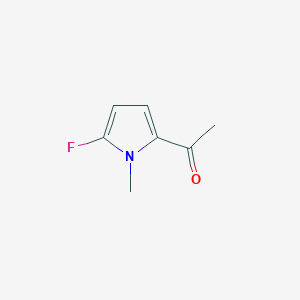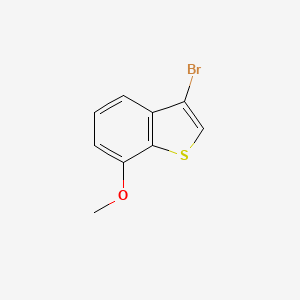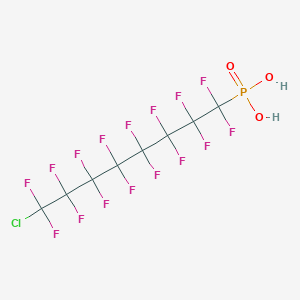
8-Chloroperfluorooctylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroperfluorooctylphosphonic acid: is a specialized chemical compound known for its unique properties and applications. It belongs to the class of perfluoroalkylphosphonic acids, which are characterized by their high stability and resistance to degradation. This compound is often used in various industrial applications due to its chemical stability and unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroperfluorooctylphosphonic acid typically involves the reaction of perfluorooctyl iodide with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C8F17I+PCl3→C8F17PCl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the reactants. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloroperfluorooctylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted perfluorooctylphosphonic acids.
Aplicaciones Científicas De Investigación
Chemistry: 8-Chloroperfluorooctylphosphonic acid is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in developing new materials with specific properties.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Industry: Industrially, this compound is used as an antifoaming agent in pesticide formulations and as an active ingredient in certain windshield washer fluids
Mecanismo De Acción
The mechanism of action of 8-Chloroperfluorooctylphosphonic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its ability to resist degradation and interact with biological membranes is a key factor in its activity.
Comparación Con Compuestos Similares
- Perfluorooctylphosphonic acid
- Perfluorohexylphosphonic acid
- Perfluorodecylphosphonic acid
Comparison: 8-Chloroperfluorooctylphosphonic acid is unique due to the presence of a chlorine atom, which imparts different reactivity compared to other perfluoroalkylphosphonic acids. This chlorine atom allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the length of the perfluorinated chain affects the compound’s physical and chemical properties, making this compound distinct in its applications and reactivity.
Propiedades
Número CAS |
2252239-09-9 |
|---|---|
Fórmula molecular |
C8H2ClF16O3P |
Peso molecular |
516.50 g/mol |
Nombre IUPAC |
(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)phosphonic acid |
InChI |
InChI=1S/C8H2ClF16O3P/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)29(26,27)28/h(H2,26,27,28) |
Clave InChI |
JTUDXWNBUPNSAX-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




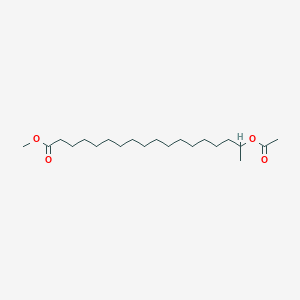
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
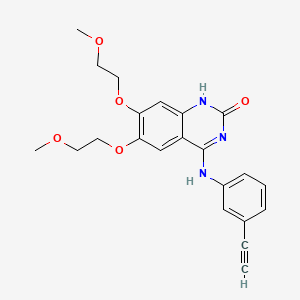
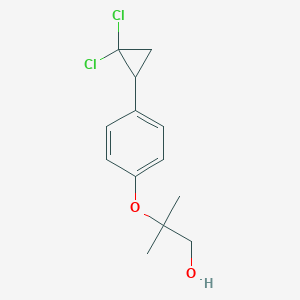

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
